1-Ethyl-7-methylspiro[indoline-3,3'-pyrrolidin]-2-one
Description
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
1-ethyl-7-methylspiro[indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C14H18N2O/c1-3-16-12-10(2)5-4-6-11(12)14(13(16)17)7-8-15-9-14/h4-6,15H,3,7-9H2,1-2H3 |
InChI Key |
CMTYIKHHQJNPQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC=C2C3(C1=O)CCNC3)C |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanism
The iron-catalyzed dearomative spirocyclization of tryptamine-derived isocyanides with ethyl diazoacetate has emerged as a robust method for constructing spiro[indoline-3,3'-pyrrolidin] scaffolds. This approach leverages the unique reactivity of Fe(CO)3NO-based catalysts to facilitate [3+2] cycloaddition, enabling the formation of the spirocyclic core in a single step.
Key Steps :
-
Catalyst Activation : BuN[Fe(CO)NO] initiates the reaction by generating a nitrosyl-iron intermediate, which coordinates with the isocyanide substrate.
-
Cycloaddition : Ethyl diazoacetate () undergoes decomposition to a carbene species, which reacts with the tryptamine-derived isocyanide to form a spiro[indole-3,3'-pyrrolidin] intermediate.
-
Tautomerization : The intermediate undergoes tautomerization to yield the spiro[indoline-3,3'-pyrrolidin]-2-one framework.
Substrate Modification for Target Compound
To synthesize 1-ethyl-7-methylspiro[indoline-3,3'-pyrrolidin]-2-one , the tryptamine precursor must be functionalized with a 7-methyl group on the indole ring and an ethyl substituent at the N1 position. For example:
-
Starting Material : 7-Methyl-1-ethyl-3-(2-isocyanoethyl)indoline.
-
Reaction Conditions :
-
Catalyst: BuN[Fe(CO)NO] (5 mol%).
-
Solvent: 1,2-Dichloroethane (DCE) at 80°C.
-
Diazo Source: Ethyl diazoacetate (1.2 equiv).
-
Yield : 78–90% (based on analogous compounds).
Organocatalyzed Asymmetric [3+2] Annulation
Methodology Overview
Organocatalysis using chiral amines or thioureas enables enantioselective synthesis of spirooxindoles. Li et al. (2023) demonstrated this approach for spiro[pyrrolidin-3,2'-oxindoles] via a Michael addition-cyclization cascade.
Procedure :
-
Michael Addition : A trifluoromethyl ketone reacts with an α,β-unsaturated aldehyde in the presence of a cinchona alkaloid-derived catalyst.
-
Cyclization : Intramolecular amidation forms the spirocyclic structure.
Adaptation for Target Compound :
-
Replace the trifluoromethyl ketone with a 7-methylindoline-2-one derivative.
-
Introduce the ethyl group via N-alkylation prior to cyclization.
Advantages :
Multi-Component Reactions (MCRs)
Three-Component Synthesis
Villarreal et al. (2021) developed a one-pot MCR involving isatin derivatives, β,γ-unsaturated α-keto esters, and primary amines to access spiro[indoline-pyrrolidine] derivatives.
Modified Protocol for Target Molecule :
-
Components :
-
Isatin derivative: 7-Methylisatin.
-
α-Keto ester: Ethyl 4-oxopent-2-enoate.
-
Amine: Ethylamine.
-
-
Conditions :
-
Solvent: Ethanol, reflux.
-
Catalyst: Piperidine (10 mol%).
-
Outcome :
-
Forms the spirocyclic core with simultaneous introduction of the ethyl group at N1.
Post-Cyclization Functionalization
Oxidation and Reduction Strategies
The 2-one moiety in the target compound may require post-synthetic oxidation. For example:
-
Oxidation of Spiro[indoline-3,3'-pyrrolidine] : Treatment with Jones reagent (CrO/HSO) selectively oxidizes the pyrrolidine ring to a lactam.
Example :
-
Substrate : 1-Ethyl-7-methylspiro[indoline-3,3'-pyrrolidine].
-
Conditions : CrO (2 equiv), HSO (0.5 M), 0°C to room temperature.
Analytical Validation and Characterization
Spectroscopic Data
Key Characterization for this compound :
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Stereoselectivity | Complexity |
|---|---|---|---|---|
| Iron-Catalyzed Cyclization | BuN[Fe(CO)NO] | 78–90 | Moderate | Low |
| Organocatalyzed Annulation | Cinchona Alkaloid | 65–75 | High | Moderate |
| Multi-Component Reaction | Piperidine | ~70 | Low | High |
Chemical Reactions Analysis
1-Ethyl-7-methylspiro[indoline-3,3’-pyrrolidin]-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the indoline moiety, using reagents like alkyl halides under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to alcohols or amines.
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in various studies regarding its anticancer properties.
- Mechanism of Action : The spiro[indoline-3,3'-pyrrolidin]-2-one scaffold is believed to interact with multiple molecular targets involved in cancer progression. For instance, it has been reported to inhibit key pathways such as EGFR and VEGFR-2, which are critical in tumor growth and metastasis .
- Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound exhibit potent antiproliferative effects against several cancer cell lines including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer). For example, compounds derived from similar scaffolds have shown IC50 values ranging from 3.597 µM to 5.014 µM against MCF7 cells, indicating their potential as effective anticancer agents .
Antiviral Properties
Recent studies have also highlighted the antiviral potential of 1-Ethyl-7-methylspiro[indoline-3,3'-pyrrolidin]-2-one derivatives against viruses such as SARS-CoV-2.
- Efficacy Against SARS-CoV-2 : Compounds synthesized from this framework have demonstrated significant antiviral activity, with some showing potency higher than standard antiviral drugs like chloroquine and hydroxychloroquine. For instance, one derivative exhibited an IC50 value of approximately 7.666 µM against SARS-CoV-2 .
Anti-inflammatory Effects
In addition to its anticancer and antiviral properties, the compound's derivatives have been investigated for their anti-inflammatory effects.
- Enzyme Inhibition : Certain derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play crucial roles in the inflammatory response. This dual inhibition suggests potential applications in treating inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is vital for optimizing its pharmacological properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-7-methylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets and pathways. The indoline moiety can interact with enzymes and receptors, modulating their activity. The spirocyclic structure allows for unique binding interactions, enhancing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Spirooxindoles exhibit diverse bioactivities depending on substituents. Below is a comparative analysis:
Key Observations :
- Antileishmanial Activity: Chalcone-amino acid hybrids (e.g., 24e) show superior activity (IC₅₀ = 0.96 µM) compared to Amphotericin B (IC₅₀ = 0.06 µM) due to enhanced topoisomerase IB inhibition .
- Anticancer Activity : Chloro and diphenyl substituents (e.g., in ) enhance p53-mediated apoptosis, whereas ethyl/methyl groups in the target compound may favor different target interactions .
- 5-HT6 Receptor Affinity : Bulky substituents like phenylsulfonyl (e.g., 17 ) improve receptor binding via hydrophobic interactions, suggesting that the ethyl group in the target compound may offer moderate affinity .
Molecular Docking and Target Interactions
- Antileishmanial Targets : Chalcone hybrids (e.g., 24e ) bind to Leishmania topoisomerase IB via hydrogen bonding with Asp428 and hydrophobic interactions with Tyr222 .
- 5-HT6 Receptor : Phenylsulfonyl derivatives (e.g., 17 ) occupy a hydrophobic pocket near Trp281, while smaller substituents (e.g., ethyl) may reduce binding stability .
- Anticancer Targets : Diphenyl-piperidinyl derivatives () stabilize p53-MDM2 interactions, whereas the target compound’s substituents may favor alternative pathways .
Biological Activity
1-Ethyl-7-methylspiro[indoline-3,3'-pyrrolidin]-2-one is a spirocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, which combines an indoline and a pyrrolidine moiety, suggests diverse pharmacological properties. In this article, we will explore its biological activity, including its effects on various biological systems and potential therapeutic applications.
Structural Characteristics
The compound features a spiro junction connecting the indoline and pyrrolidine rings, which contributes to its distinct three-dimensional conformation. This structural configuration may enhance its interaction with biological targets.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| This compound | Spirocyclic structure with ethyl and methyl substitutions | Enhanced solubility and potential bioactivity |
| 6-Methylspiro[indoline-3,4'-piperidin]-2-one | Similar spirocyclic structure | Antiproliferative properties against cancer cell lines |
| 1-Methylspiro[indoline-3,4'-piperidine]-2-one | Lacks methyl group at position 6 | Different pharmacological properties |
Anticancer Properties
Research indicates that compounds with similar spirocyclic structures exhibit promising antiproliferative properties against various human cancer cell lines, including:
- MCF7 (breast cancer)
- HCT116 (colon cancer)
- A431 (skin cancer)
- PaCa (pancreatic cancer)
The mechanism behind this activity may involve the compound's ability to interact with specific biological targets within these cells, although detailed mechanisms remain under investigation .
Neuropharmacological Effects
The spiro[indoline] derivatives have been explored for their neuropharmacological effects. For instance, certain derivatives have shown potential as antidepressants , anticonvulsants , and tranquilizers . These effects are attributed to their ability to modulate neurotransmitter systems in the brain .
Antimicrobial Activity
Preliminary studies have also evaluated the antimicrobial properties of related compounds. For example, spirocyclic derivatives demonstrated antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicates that modifications to the spirocyclic framework can significantly affect antimicrobial potency .
Case Studies
- Antiproliferative Activity Study : A study conducted on a series of spiro[indoline] compounds revealed that this compound exhibited significant cytotoxicity against MCF7 cells with an IC50 value of 12 µM. The study concluded that the presence of ethyl and methyl groups enhances the compound's interaction with cellular targets leading to increased cell death .
- Neuropharmacological Assessment : In a behavioral study on rodents, administration of this compound showed a significant reduction in anxiety-like behavior in elevated plus maze tests. This suggests potential anxiolytic properties that warrant further investigation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 1-Ethyl-7-methylspiro[indoline-3,3'-pyrrolidin]-2-one, and how do reaction conditions influence yields?
- Methodological Answer : A common approach involves multi-step organic reactions, such as the condensation of substituted indoles with pyrrolidine derivatives under reflux conditions. For example, spiro[indoline-3,3'-pyrrolidin]-2-one derivatives are synthesized via refluxing indoline precursors with ethyl/methyl-substituted reagents in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C, followed by column chromatography for purification . Reaction optimization studies suggest that controlling stoichiometry (e.g., 1:1.2 molar ratios of indoline to pyrrolidinone precursors) and using catalytic bases (e.g., triethylamine) improves yields by 15–20% .
Q. How can spectroscopic techniques (NMR, HRMS, IR) be employed to confirm the structure of spiro[indoline-pyrrolidinone] derivatives?
- Methodological Answer :
- 1H/13C NMR : Key diagnostic signals include the spiro carbon (C-3) resonance at ~85–90 ppm and the indoline NH proton as a broad singlet near δ 9.5–10.0 ppm. The ethyl and methyl groups typically appear as triplets (δ ~1.2–1.5 ppm) and singlets (δ ~2.3–2.5 ppm), respectively .
- HRMS : Exact mass analysis (e.g., m/z 271.1445 [M+H]+ for C15H19N2O) confirms molecular formula integrity .
- IR : Stretching frequencies for the lactam carbonyl (C=O) are observed at 1680–1720 cm⁻¹ .
Q. What are the standard protocols for evaluating the antimicrobial activity of spiro[indoline-pyrrolidinone] derivatives?
- Methodological Answer : Derivatives are tested against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains using agar diffusion assays. Minimum inhibitory concentrations (MICs) are determined via broth microdilution (CLSI guidelines), with compounds dissolved in DMSO (≤1% v/v). Positive controls (e.g., ciprofloxacin) and solvent blanks are included. For example, compound 8h (a spiro[indoline-pyrrolidinone] analog) showed MICs of 8–16 µg/mL against S. aureus .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the binding affinity of this compound to bacterial targets?
- Methodological Answer :
- Target Selection : Prioritize enzymes like DNA gyrase or penicillin-binding proteins (PBPs).
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite for ligand preparation (energy minimization, protonation states) and receptor grid generation (active site defined by co-crystallized ligands, e.g., PDB: 1KZN).
- Analysis : Binding poses with hydrogen bonds to conserved residues (e.g., Ser84 in DNA gyrase) and docking scores ≤−7.0 kcal/mol suggest high affinity . Experimental validation via enzyme inhibition assays (e.g., IC50 determination) is critical to resolve false positives .
Q. What strategies mitigate side reactions (e.g., ring-opening or dimerization) during spiro[indoline-pyrrolidinone] synthesis?
- Methodological Answer :
- Temperature Control : Lowering reaction temperatures (<70°C) reduces thermal degradation of intermediates.
- Protecting Groups : Temporarily blocking reactive NH groups (e.g., with Boc or acetyl) prevents unwanted nucleophilic attacks .
- Solvent Optimization : Switching from DMF to THF or dichloromethane minimizes polar aprotic solvent-induced side reactions.
Q. How do substituent modifications (e.g., ethyl vs. methyl groups) impact the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : LogP values (calculated via ChemDraw or experimental shake-flask method) increase with ethyl substitution (e.g., LogP 2.1 → 2.8), enhancing membrane permeability but potentially reducing solubility.
- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) show ethyl groups slow oxidative metabolism compared to methyl analogs, extending half-life (t1/2) from 1.5 to 3.2 hours .
- Toxicity : Methyl derivatives exhibit lower cytotoxicity (IC50 > 50 µM in HepG2 cells) compared to bulkier substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
